N-Ethyl-2-(1-piperidyl)ethanamine
Description
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Structure
3D Structure
Properties
IUPAC Name |
N-ethyl-2-piperidin-1-ylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2/c1-2-10-6-9-11-7-4-3-5-8-11/h10H,2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUHUOUMBXWRQQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCN1CCCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10595937 | |
| Record name | N-Ethyl-2-(piperidin-1-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10595937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32776-21-9 | |
| Record name | N-Ethyl-2-(piperidin-1-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10595937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: The Significance of the Piperidine Scaffold in Modern Chemistry
An In-depth Technical Guide to the Physicochemical Properties of N-ethyl-2-(piperidin-1-yl)ethan-1-amine
The piperidine ring is a cornerstone of medicinal chemistry, recognized as one of the most prevalent nitrogen-containing heterocyclic scaffolds in pharmaceuticals and natural alkaloids.[1] Its unique structural and electronic properties allow it to serve as a versatile building block in drug design, influencing a molecule's potency, selectivity, and pharmacokinetic profile. This guide focuses on a specific derivative, N-ethyl-2-(piperidin-1-yl)ethan-1-amine, a compound of interest for researchers and drug development professionals.
N-ethyl-2-(piperidin-1-yl)ethan-1-amine belongs to a class of substituted diamines whose structural motifs are frequently explored for biological activity. The molecule combines a saturated piperidine ring with a flexible ethylamine side chain, which is further functionalized with an N-ethyl group. This combination of a tertiary amine within the piperidine ring and a secondary amine in the side chain imparts distinct physicochemical characteristics, particularly its basicity and lipophilicity, which are critical for its interaction with biological targets and its behavior in physiological environments. Compounds with similar structures have been investigated for applications ranging from anticancer agents to ligands for neurological targets like the sigma-1 (σ1) receptor.[2][3][4]
This document provides a comprehensive overview of the core physicochemical properties of N-ethyl-2-(piperidin-1-yl)ethan-1-amine, details authoritative experimental protocols for their determination, and discusses the interpretation of its spectral data.
Core Physicochemical Properties
The fundamental properties of a compound dictate its behavior from the laboratory bench to its potential application in a final product. For N-ethyl-2-(piperidin-1-yl)ethan-1-amine, these properties are influenced by its dual amine functionality and its overall molecular architecture.
Structural and Molecular Data
The compound is identified by the following key metrics. The dihydrochloride salt is the common commercial form.[5]
-
IUPAC Name: N-ethyl-2-(piperidin-1-yl)ethan-1-amine
-
Synonyms: N-Ethyl-2-(1-piperidinyl)ethanamine
-
CAS Number: 1269394-01-5 (Dihydrochloride Salt)[5]
-
Molecular Formula (Free Base): C₉H₂₀N₂
-
Molecular Formula (Dihydrochloride Salt): C₉H₂₂Cl₂N₂[5]
Table 1: Summary of Key Physicochemical Properties
| Property | Value (Free Base) | Value (Dihydrochloride Salt) | Source / Method |
| Molecular Weight | 156.28 g/mol | 229.19 g/mol | Calculated /[5] |
| Appearance | Liquid (Predicted) | Solid (Expected) | General Principles[6] |
| Density | ~0.9 g/mL (Estimated) | Not Available | Based on analogue |
| pKa (Dissociation Constant) | pKa₁: ~7-8, pKa₂: ~10-11 (Predicted) | Not Applicable | Estimated from similar amines |
| Water Solubility | pH-dependent | Soluble | General Amine Chemistry |
| LogP (Octanol/Water) | ~1.5 (Predicted) | Not Applicable | Computational Estimation |
Basicity and pKa: The Role of Dual Amine Centers
A defining feature of N-ethyl-2-(piperidin-1-yl)ethan-1-amine is the presence of two basic nitrogen atoms: the tertiary amine within the piperidine ring and the secondary amine of the N-ethyl side chain. The pKa, or acid dissociation constant of the conjugate acid, quantifies the basicity of these centers.
-
Piperidine Nitrogen: The tertiary amine within the piperidine ring is expected to have a pKa value around 10-11, typical for cyclic secondary and tertiary amines.
-
Side-Chain Nitrogen: The secondary N-ethyl amine is expected to have a lower pKa, likely in the range of 7-8, due to electronic effects and potential intramolecular interactions.
Understanding these distinct pKa values is critical, as the protonation state of the molecule at physiological pH (~7.4) will significantly affect its charge, solubility, and ability to interact with biological receptors.
Solubility Profile
The solubility of amines is fundamentally linked to their ability to form hydrogen bonds and their pH-dependent ionization.
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In Water: As a basic compound, N-ethyl-2-(piperidin-1-yl)ethan-1-amine's solubility in water is highly dependent on pH. In acidic solutions, the amine nitrogens become protonated, forming polar ammonium salts that are readily soluble in water. In neutral or basic solutions, the neutral free base is less polar and thus less soluble.
-
In Organic Solvents: The free base form, with its significant hydrocarbon character, is expected to be soluble in a range of organic solvents such as alcohols, chloroform, and ethers.
Lipophilicity (LogP)
The partition coefficient (LogP) between octanol and water is a key indicator of a drug's ability to cross cell membranes. The predicted LogP of ~1.5 suggests a moderate degree of lipophilicity, a property often sought in drug candidates to balance aqueous solubility with membrane permeability.
Methodologies for Physicochemical Characterization
Scientific integrity demands that claims about a compound's properties are backed by robust, reproducible experimental protocols. The following sections detail the standard methodologies for determining the key parameters discussed above.
Experimental Protocol: pKa Determination via Potentiometric Titration
This method relies on monitoring the pH of a solution of the amine as a strong acid is added, allowing for the precise calculation of the pKa values.[7]
Causality: The pH of the solution changes as the amine is neutralized by the acid. The point of half-neutralization for each basic center, identified as an inflection point on the titration curve, corresponds to the pH where [amine] = [amine-H⁺]. At this point, pH = pKa.[8]
Step-by-Step Methodology:
-
Preparation: Accurately weigh approximately 0.1 mmol of N-ethyl-2-(piperidin-1-yl)ethan-1-amine (free base) and dissolve it in ~50 mL of deionized, carbonate-free water.
-
Titration Setup: Place the solution in a jacketed beaker maintained at 25°C. Immerse a calibrated pH electrode and a magnetic stirrer into the solution.
-
Titrant: Use a standardized solution of 0.1 M hydrochloric acid (HCl) as the titrant, delivered via a calibrated burette or automated titrator.
-
Data Collection: Record the initial pH of the amine solution. Add the HCl titrant in small, precise increments (e.g., 0.05 mL), recording the pH after each addition. Ensure the solution stabilizes before each reading.
-
Endpoint: Continue the titration well past the second equivalence point, which will be indicated by a sharp change in pH.
-
Analysis: Plot the pH (y-axis) versus the volume of HCl added (x-axis) to generate a titration curve. The pKa values are determined from the pH at the half-equivalence points. The first derivative of this curve (ΔpH/ΔV) can be plotted to accurately locate the equivalence points.
Self-Validation: The protocol's validity is confirmed by the clarity of the two distinct equivalence points on the titration curve, corresponding to the two basic centers. The calculated pKa values should be reproducible across multiple runs.
Diagram: Workflow for pKa Determination
Caption: Workflow for determining pKa by potentiometric titration.
Experimental Protocol: Solubility Determination
The "shake-flask" method is a standard approach for determining the solubility of a compound in various solvents.[8]
Causality: A saturated solution is created by allowing a compound to equilibrate with a solvent until no more solute can dissolve. Measuring the concentration of the solute in the solution at this equilibrium point gives its solubility.
Step-by-Step Methodology:
-
Preparation: Add an excess amount of N-ethyl-2-(piperidin-1-yl)ethan-1-amine to a series of vials, each containing a different solvent (e.g., water, pH 5 buffer, pH 7.4 buffer, ethanol, hexane).
-
Equilibration: Seal the vials and agitate them in a shaker bath at a constant temperature (e.g., 25°C) for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand so that the undissolved solid can settle. Alternatively, centrifuge the samples to pellet the excess solid.
-
Sampling: Carefully extract an aliquot from the clear supernatant (the saturated solution).
-
Quantification: Dilute the aliquot and determine its concentration using a suitable analytical method, such as HPLC-UV, GC-MS, or quantitative NMR.
-
Calculation: The solubility is expressed as the concentration of the saturated solution (e.g., in mg/mL or mol/L).
Self-Validation: The presence of undissolved solid at the end of the experiment confirms that a saturated solution was achieved. Consistency in measured concentration over different equilibration times (e.g., 24 vs. 48 hours) indicates that equilibrium was reached.
Spectral Data and Structural Elucidation
Spectroscopic techniques provide a fingerprint of a molecule, allowing for unambiguous structure confirmation and purity assessment.
Diagram: Workflow for Spectroscopic Structural Elucidation
Caption: Integrated workflow for confirming chemical structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
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¹H NMR: The proton NMR spectrum will show distinct signals for the ethyl group (a quartet and a triplet), the piperidine ring protons (multiple overlapping signals in the 1.5-3.0 ppm range), and the protons on the ethyl bridge connecting the amine to the ring. The N-H proton of the secondary amine will appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum will show nine distinct signals corresponding to the nine unique carbon atoms in the structure. The chemical shifts will be characteristic of the aliphatic carbons in the piperidine ring, the ethyl chain, and the N-ethyl group.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.[9]
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N-H Stretch: A characteristic medium-intensity absorption band is expected in the region of 3300-3500 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amine.[9]
-
C-H Stretch: Strong, sharp bands will appear in the 2800-3000 cm⁻¹ region, corresponding to the C-H stretching of the sp³ hybridized carbons in the piperidine and ethyl groups.[9]
-
C-N Stretch: C-N stretching vibrations for both the tertiary and secondary amines will appear in the fingerprint region, typically between 1000-1250 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and information about the molecule's fragmentation pattern.
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Molecular Ion: In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 156.
-
Key Fragmentation: A prominent fragment is expected at m/z = 98, corresponding to the loss of the ethylaminoethyl side chain and formation of the stable piperidinylmethyl cation. Another common fragmentation would be alpha-cleavage adjacent to the nitrogen atoms.
Conclusion
N-ethyl-2-(piperidin-1-yl)ethan-1-amine is a compound whose physicochemical properties are defined by its dual amine functionality and its piperidine core. Its moderate lipophilicity, pH-dependent solubility, and distinct basicity make it and similar structures valuable scaffolds in pharmaceutical research. The experimental and analytical workflows detailed in this guide—from pKa determination by titration to structural confirmation by spectroscopy—represent the foundational characterization required to advance such a molecule from a chemical entity to a potential drug candidate. The rigorous application of these self-validating protocols ensures the generation of trustworthy and accurate data, which is the bedrock of scientific advancement in drug development.
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N-(2-Aminoethyl)piperidine | C7H16N2 | CID 33944 - PubChem. National Center for Biotechnology Information. [Link]
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An In-depth Technical Guide to N-Ethyl-2-(1-piperidyl)ethanamine
Introduction
N-Ethyl-2-(1-piperidyl)ethanamine is a substituted diamine featuring a piperidine ring and an ethylamino group. Its specific chemical structure lends it to a variety of applications in organic synthesis and medicinal chemistry, often as a building block for more complex molecules. Understanding its fundamental physicochemical properties is the first step in its effective application in research and development.
Core Molecular and Physical Properties
The foundational characteristics of this compound are summarized below. These values are critical for stoichiometric calculations, analytical characterization, and experimental design.
| Property | Value | Source |
| Molecular Formula | C9H20N2 | [1] |
| Molecular Weight | 156.27 g/mol | [1] |
| IUPAC Name | N-ethyl-2-(piperidin-1-yl)ethan-1-amine | [1] |
| CAS Number | 32776-21-9 | [1] |
| Purity (Typical) | ≥95% | [1] |
Structural Representation and Chemical Identifiers
Visualizing the molecular structure is key to understanding the reactivity and potential interactions of this compound.
Caption: 2D structure of this compound.
Chemical Identifiers:
Synthesis and Reactivity Insights (Theoretical)
While specific, validated synthesis protocols for this compound would require a dedicated literature search, a plausible synthetic route can be conceptualized based on established organic chemistry principles. A common approach for the synthesis of similar N-substituted diamines involves the alkylation of a primary amine.
A potential synthetic pathway is illustrated below:
Caption: Plausible synthetic route to this compound.
In this proposed pathway, the primary amine of 2-(1-piperidyl)ethanamine would act as a nucleophile, attacking the electrophilic ethyl group of an ethyl halide. The presence of a base is crucial to neutralize the resulting hydrohalic acid, driving the reaction to completion. The choice of solvent and temperature would be optimized to ensure efficient reaction kinetics and minimize side products.
Applications in Research and Drug Development
This compound serves as a valuable intermediate in the synthesis of pharmacologically active compounds. The presence of two nitrogen atoms with differing basicities and steric environments allows for selective functionalization, making it a versatile scaffold. Its structural motifs are found in compounds targeting a range of biological systems, although specific examples would necessitate further investigation into the patent and research literature.
Handling and Storage
As with any chemical reagent, proper handling and storage are paramount to ensure safety and maintain the integrity of the compound.
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Storage: It is recommended to store this compound at 0-8 °C in a tightly sealed container to prevent degradation from moisture and atmospheric contaminants[1].
-
Safety: A comprehensive Safety Data Sheet (SDS) should always be consulted before handling. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a fume hood.
References
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A Comprehensive Technical Guide to 2-(Piperidin-1-yl)ethan-1-amine and its N-Ethyl Derivative for Advanced Research Applications
Abstract
The piperidine nucleus is a cornerstone of medicinal chemistry, present in a vast array of pharmaceuticals and bioactive natural products.[1] This guide provides an in-depth technical overview of 2-(piperidin-1-yl)ethan-1-amine , a versatile diamine building block, and its derivative, N-ethyl-2-(piperidin-1-yl)ethan-1-amine . While the parent compound is well-documented as a precursor in the synthesis of diverse pharmacologically active agents, its N-ethylated counterpart represents a logical next step for modulating physicochemical and biological properties. This document is intended for researchers, chemists, and drug development professionals, offering a consolidated resource on the synthesis, characterization, applications, and safety considerations for these compounds. We present detailed, field-proven protocols, explain the causal relationships behind synthetic choices, and provide a forward-looking perspective on their potential in modern drug discovery.
Introduction: The Strategic Value of the Piperidine Scaffold
The piperidine ring is one of the most prevalent nitrogen-containing heterocycles in drug design.[2] Its saturated, six-membered structure provides a robust, three-dimensional scaffold that can effectively orient substituents to interact with biological targets.[1] This structural feature is leveraged in drugs across numerous therapeutic areas, including oncology, neuroscience, and infectious diseases.[1]
Within this chemical class, 2-(piperidin-1-yl)ethan-1-amine (also known as 1-(2-Aminoethyl)piperidine) serves as a particularly valuable synthetic intermediate. Its bifunctional nature—possessing both a tertiary amine within the piperidine ring and a primary terminal amine—allows for sequential and site-selective chemical modifications. This guide will first establish a thorough understanding of this core molecule and then extrapolate that knowledge to its N-ethyl derivative, a compound poised for the development of novel chemical entities with potentially enhanced properties.
Physicochemical and Structural Properties
A comprehensive understanding of a molecule's physical properties is fundamental to its application in research and development. The key characteristics of the parent compound, 2-(piperidin-1-yl)ethan-1-amine, are summarized below.
Table 1: Physicochemical Properties of 2-(Piperidin-1-yl)ethan-1-amine
| Property | Value | Source |
| IUPAC Name | 2-(piperidin-1-yl)ethan-1-amine | PubChem |
| CAS Number | 27578-60-5 | PubChem |
| Molecular Formula | C₇H₁₆N₂ | PubChem |
| Molecular Weight | 128.22 g/mol | [3] |
| Appearance | Clear colourless to yellow liquid | [3] |
| Boiling Point | 186 °C (lit.) | [3] |
| Density | 0.899 g/mL at 25 °C (lit.) | [3] |
| Flash Point | 136 °F (58 °C) | [3] |
Synthesis and Derivatization Strategies
The synthesis of these molecules is straightforward, relying on fundamental reactions in organic chemistry. The choice of methodology is critical for achieving high yield and purity while minimizing side reactions.
General Synthesis of the 2-(Piperidin-1-yl)ethan-1-amine Scaffold
The most common and efficient route to the parent scaffold is through the nucleophilic substitution of a haloethylamine derivative with piperidine. This reaction leverages the high nucleophilicity of the secondary amine in piperidine to displace a halide, forming the core structure.
Protocol: Synthesis of N-ethyl-2-(piperidin-1-yl)ethan-1-amine via Reductive Amination
To introduce the ethyl group onto the primary amine with high selectivity, reductive amination is the superior method over direct alkylation with an ethyl halide.
-
Causality Behind Experimental Choice: Direct N-alkylation of primary amines often leads to over-alkylation, producing mixtures of secondary, tertiary, and even quaternary ammonium salts because the newly formed secondary amine is often more nucleophilic than the starting primary amine.[4][5] Reductive amination, however, is a two-step, one-pot process that proceeds through an imine intermediate. By controlling the stoichiometry of the aldehyde and using a mild reducing agent, it provides a highly selective route to the desired secondary amine.[6]
Experimental Protocol: Reductive Amination
-
Reaction Setup: To a solution of 2-(piperidin-1-yl)ethan-1-amine (1.0 eq) in a suitable solvent (e.g., methanol or dichloromethane, 0.5 M) in a round-bottom flask, add acetaldehyde (1.1 eq).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the corresponding imine intermediate. The reaction can be monitored by TLC or GC-MS to confirm the consumption of the starting amine.
-
Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add a mild reducing agent, such as sodium borohydride (NaBH₄, 1.5 eq), portion-wise over 30 minutes.
-
Self-Validating System: The portion-wise addition is crucial to control the exotherm and prevent side reactions. The evolution of gas (hydrogen) will be observed.
-
-
Quenching and Workup: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4-6 hours, or until the imine is fully consumed. Carefully quench the reaction by the slow addition of water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, 3x volumes). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield pure N-ethyl-2-(piperidin-1-yl)ethan-1-amine.[7]
Analytical Characterization
The structural integrity of the synthesized compounds must be confirmed through a suite of analytical techniques. For the parent compound, extensive data is available. For the N-ethyl derivative, the expected spectral data can be predicted based on its structure.
Table 2: Key Analytical Data for Structure Confirmation
| Technique | 2-(Piperidin-1-yl)ethan-1-amine (Parent) | N-ethyl-2-(piperidin-1-yl)ethan-1-amine (Expected) |
| ¹H NMR | Signals corresponding to piperidine ring protons, two methylene groups (-CH₂-CH₂-), and a broad singlet for the -NH₂ protons. | Appearance of a triplet and quartet for the ethyl group (-CH₂-CH₃), and a shift in the signals adjacent to the nitrogen. The NH proton will appear as a broad singlet. |
| ¹³C NMR | Distinct signals for the carbons of the piperidine ring and the two carbons of the ethylamine side chain. | Two new signals in the aliphatic region corresponding to the ethyl group carbons. |
| Mass Spec (MS) | A molecular ion peak (M⁺) corresponding to its molecular weight (128.22). Common fragmentation patterns include the loss of the aminoethyl side chain. | A molecular ion peak (M⁺) at a mass corresponding to C₉H₂₀N₂ (156.27). Fragmentation will likely involve the piperidine ring and cleavage at the C-C and C-N bonds of the side chain. |
| IR Spectroscopy | Characteristic N-H stretching bands (typically two bands for a primary amine) around 3300-3400 cm⁻¹ and C-N stretching bands. | A single N-H stretching band (for the secondary amine) around 3300-3500 cm⁻¹, along with C-H and C-N stretching vibrations. |
Applications and Research Significance
The utility of 2-(piperidin-1-yl)ethan-1-amine is defined by its role as a versatile building block for creating more complex molecules with significant biological activity.
-
Scaffold for Drug Candidates: It has been used as a reactant for the synthesis of analogues of anticancer agents, inhibitors of Botulinum Neurotoxin, and agents targeting P. falciparum malaria and the Ebola filovirus.
-
CNS Receptor Ligands: The scaffold is integral to the synthesis of potent and selective antagonists for cannabinoid CB1 receptors and serotonin 5-HT₆ receptors.
-
Material Science: It has been employed in the modification of vinylbenzyl chloride/divinylbenzene gel copolymer beads, demonstrating its utility beyond pharmaceuticals.
Expert Insight: The Impact of N-Ethylation
The introduction of an N-ethyl group is a strategic modification in medicinal chemistry. This seemingly simple change can have profound effects:
-
Modulation of Lipophilicity: Adding an ethyl group increases the molecule's lipophilicity (logP). This can alter its absorption, distribution, metabolism, and excretion (ADME) profile, potentially improving blood-brain barrier penetration or modifying its interaction with hydrophobic pockets in target proteins.
-
Receptor Binding Affinity: The ethyl group can introduce new van der Waals interactions or create steric hindrance at a receptor binding site, thereby fine-tuning the compound's affinity and selectivity for its biological target.
-
Metabolic Stability: The primary amine of the parent compound is a potential site for metabolism (e.g., by monoamine oxidase). Converting it to a secondary amine can alter the metabolic pathway, potentially increasing the compound's half-life.
Safety and Handling
Hazard Identification: Based on aggregated GHS data, 2-(piperidin-1-yl)ethan-1-amine is classified as a flammable liquid and vapor (H226) and causes severe skin burns and eye damage (H314).
Protocol for Safe Handling:
-
Personal Protective Equipment (PPE): Always use chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. Work in a well-ventilated fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from heat, sparks, and open flames.
-
Spill Management: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for chemical waste disposal. Do not allow it to enter drains or waterways.
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
Conclusion and Future Directions
2-(Piperidin-1-yl)ethan-1-amine is a proven and valuable scaffold in chemical and pharmaceutical research. Its synthetic accessibility and dual functionality make it an ideal starting point for constructing diverse molecular libraries. The logical derivatization to N-ethyl-2-(piperidin-1-yl)ethan-1-amine, as detailed in this guide, opens up new avenues for lead optimization and the development of novel therapeutic agents.
Future research should focus on the empirical evaluation of this N-ethyl derivative, including a full analytical characterization and screening against various biological targets to quantify the impact of this modification. Exploring further N-alkylation with different groups will continue to expand the chemical space and potential applications of this privileged scaffold.
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- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Reductive amination of ketones/aldehydes with amines using BH3N(C2H5)3 as a reductant - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. eric.ed.gov [eric.ed.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reductive Amination for Secondary Amine Synthesis
As a cornerstone of modern synthetic chemistry, reductive amination offers a powerful and controlled method for forming C-N bonds, particularly for the synthesis of secondary amines from primary amines and carbonyl compounds.[1][2] This approach elegantly circumvents the over-alkylation problems often encountered with direct alkylation methods.[2][3] However, like any reaction, its success hinges on the careful optimization of various parameters. This guide, designed for researchers and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of this essential transformation.
Core Principles: The Mechanism of Secondary Amine Synthesis
The reaction proceeds in two key stages: the formation of an imine intermediate followed by its reduction.
-
Imine Formation: A primary amine acts as a nucleophile, attacking the electrophilic carbon of a ketone or aldehyde. This forms a hemiaminal intermediate, which then loses a molecule of water to yield an imine.[4][5] This step is reversible and often acid-catalyzed.
-
Reduction: A reducing agent, typically a hydride source, selectively reduces the C=N double bond of the imine to furnish the final secondary amine.[5]
The efficiency of the overall process depends on balancing the rates of these two stages.
Caption: General mechanism of reductive amination for secondary amine synthesis.
Troubleshooting Guide
This section addresses common issues encountered during reductive amination experiments.
Question: My reaction is slow or has stalled. What are the likely causes and solutions?
Answer: A stalled reaction is typically due to inefficient imine formation or an ineffective reduction step.
-
Cause 1: Incorrect pH. Imine formation is optimal under mildly acidic conditions (pH 4-6).[3][6]
-
Why? An acid catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the initial amine attack. However, if the pH is too low, the primary amine nucleophile will be protonated to its non-nucleophilic ammonium salt, shutting down the reaction.[3]
-
Solution: Add a catalytic amount of acetic acid (typically 1-5 mol%).[2] If your amine is used as a hydrochloride salt, the initial pH may be too low; consider adding a non-nucleophilic base to adjust it. Monitor the pH of the reaction mixture if possible.
-
-
Cause 2: Water inhibiting equilibrium. Imine formation is a reversible reaction that produces water.[4] According to Le Châtelier's principle, an accumulation of water can push the equilibrium back towards the starting materials.
-
Solution: Employ a dehydrating agent. Molecular sieves (3Å or 4Å) are a common choice. Alternatively, reagents like titanium(IV) isopropoxide (Ti(iOPr)₄) can act as both a Lewis acid to activate the carbonyl and a water scavenger.[7]
-
-
Cause 3: Poorly reactive substrates. Sterically hindered ketones or electron-deficient aldehydes can be slow to react. Similarly, weakly nucleophilic amines (e.g., anilines with electron-withdrawing groups) can pose a challenge.
-
Solution: For sluggish carbonyls, consider adding a Lewis acid like Ti(iOPr)₄ or ZnCl₂ to enhance electrophilicity.[8] For weakly nucleophilic amines, you may need to increase the reaction temperature or use a more forcing protocol, such as pre-forming the imine at a higher temperature with azeotropic removal of water before adding the reducing agent.
-
Question: I'm observing significant amounts of a side-product corresponding to the alcohol of my starting carbonyl. Why is this happening?
Answer: This indicates that your reducing agent is reducing the starting aldehyde or ketone faster than it reduces the imine intermediate. This is a common chemoselectivity issue.[4]
-
Cause: Reducing agent is too reactive. Potent reducing agents like sodium borohydride (NaBH₄) can readily reduce both aldehydes and ketones.[3][4] If imine formation is slow, the reduction of the carbonyl starting material will be a significant competing reaction.[3]
-
Solution: Switch to a milder, more selective reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is an excellent choice as it is a weaker reductant that preferentially reduces the more electrophilic iminium ion over a neutral carbonyl.[4][9] Sodium cyanoborohydride (NaBH₃CN) is also selective at mildly acidic pH, but be aware of its toxicity and the potential to generate hydrogen cyanide gas during workup.[4][10]
-
Caption: A decision tree for troubleshooting common reductive amination issues.
Question: My primary amine starting material is being dialkylated, leading to a tertiary amine by-product. How can I prevent this?
Answer: This occurs when the newly formed secondary amine product re-reacts with another molecule of the carbonyl, forming a new iminium ion which is then reduced. While reductive amination is designed to minimize this, it can happen under certain conditions.[9]
-
Cause 1: Incorrect Stoichiometry. Using an excess of the carbonyl compound provides the opportunity for the product to react again.
-
Solution: Use a slight excess (1.1-1.2 equivalents) of the primary amine relative to the carbonyl. This ensures the carbonyl is consumed before significant dialkylation can occur.
-
-
Cause 2: Two-step procedure issues. If you are performing a two-step reaction (forming the imine first, then adding the reductant), ensure the imine formation is complete before adding the reducing agent.
-
Solution: For problematic cases, a one-pot "direct" reductive amination is often better.[2] Adding all components (amine, carbonyl, and a mild reducing agent like STAB) at the start ensures that any iminium ion formed is rapidly reduced, minimizing its concentration and the chance for the secondary amine product to compete.[2]
-
Frequently Asked Questions (FAQs)
Q1: Which reducing agent is best for my reaction?
A1: The choice depends on your substrate's sensitivity and the reaction conditions.
| Reducing Agent | Key Characteristics | Common Solvents |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃ / STAB) | Highly Selective & Mild: The preferred reagent for most applications. Reduces imines/iminium ions much faster than ketones or aldehydes.[4][9] Tolerates a wide range of functional groups.[9][10] | Dichloroethane (DCE), Dichloromethane (DCM), THF[8][9] |
| Sodium Cyanoborohydride (NaBH₃CN) | Selective at Acidic pH: Effective and selective for imines under mildly acidic conditions (pH 4-6).[4][6] Caution: Highly toxic and can release HCN gas upon acidification during workup.[4][10] | Methanol (MeOH), Ethanol (EtOH)[8] |
| Sodium Borohydride (NaBH₄) | Strong & Less Selective: Can reduce both the imine and the starting carbonyl.[4] Best used in a two-step (indirect) procedure where the imine is fully formed before the reductant is added.[3][9] | Methanol (MeOH), Ethanol (EtOH)[8] |
| Catalytic Hydrogenation (H₂/Pd, PtO₂) | Green & Effective: An excellent "green" alternative using a catalyst and hydrogen gas.[4][7] Limitation: Not suitable for substrates with other reducible functional groups like alkenes, alkynes, or some protecting groups.[4] | Methanol (MeOH), Ethanol (EtOH), Ethyl Acetate (EtOAc) |
Q2: What is the difference between direct and indirect reductive amination?
A2: The terms refer to whether the imine intermediate is isolated.
-
Direct (One-Pot) Reductive Amination: The amine, carbonyl, and a selective reducing agent (like STAB or NaBH₃CN) are all mixed together in a single reaction vessel.[2] The imine/iminium ion is formed and reduced in situ. This is the most common and convenient method.
-
Indirect (Two-Step) Reductive Amination: The amine and carbonyl are first reacted to form the imine, often with removal of water to drive the reaction to completion. The crude imine is then isolated or carried forward and reduced in a separate step with an agent like NaBH₄ or H₂/catalyst.[9] This method can be useful for poorly reactive substrates or when dialkylation is a persistent problem.[9]
Q3: How should I monitor the progress of my reaction?
A3: Thin-Layer Chromatography (TLC) is the most common method. Stain with ninhydrin to visualize the primary amine starting material and the secondary amine product (secondary amines often give a different color, like yellow or orange, compared to the purple of primary amines). The carbonyl can be visualized with a potassium permanganate stain. For more quantitative analysis, LC-MS is ideal as it allows you to track the disappearance of starting materials and the appearance of the product mass.
Experimental Protocol: General Procedure for One-Pot Reductive Amination using STAB
This protocol provides a reliable starting point for the synthesis of a secondary amine from a primary amine and an aldehyde or ketone.
Materials:
-
Aldehyde or Ketone (1.0 equiv)
-
Primary Amine (1.1 equiv)
-
Sodium Triacetoxyborohydride (STAB) (1.5 equiv)
-
Anhydrous Dichloroethane (DCE) or Dichloromethane (DCM)
-
Acetic Acid (optional, ~5 mol%)
-
Round-bottom flask, magnetic stirrer, nitrogen/argon atmosphere setup
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under a nitrogen or argon atmosphere, add the aldehyde or ketone (1.0 equiv) and the primary amine (1.1 equiv).
-
Solvent Addition: Add anhydrous solvent (DCE or DCM) to achieve a concentration of approximately 0.1-0.5 M. Begin stirring the mixture at room temperature.
-
Acid Catalyst (Optional): If the substrates are known to be unreactive or if the amine is not an acid salt, add a catalytic amount of glacial acetic acid (~0.05 equiv). Stir for 20-30 minutes to facilitate initial imine formation. Rationale: This catalytic acid accelerates the formation of the key imine/iminium ion intermediate.
-
Addition of Reducing Agent: Add the sodium triacetoxyborohydride (1.5 equiv) to the stirring solution in one portion. Note: STAB can be slightly hygroscopic; handle it quickly. The addition may cause some effervescence. Rationale: STAB is added after a brief pre-stirring period to allow for some initial imine formation, ensuring the reductant has a substrate to act upon immediately.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor its progress by TLC or LC-MS every 1-2 hours. A typical reaction time is 3-24 hours. The reaction is complete when the limiting starting material (usually the carbonyl) is consumed.
-
Workup: Once the reaction is complete, carefully quench it by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases. This neutralizes any remaining acid and decomposes the boron-containing by-products.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM or ethyl acetate (3x). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the pure secondary amine.
References
-
Chemistry Learner. (n.d.). Reductive Amination: Definition, Examples, and Mechanism. Retrieved from [Link]
-
Chemistry Stack Exchange. (2019, July 25). Reductive amination in case of secondary amines. Retrieved from [Link]
-
MacMillan Group. (n.d.). Optimizing Reductive Amination: A Guide for Chemical Procurement. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]
-
Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
-
YouTube. (2020, March 21). reductive amination & secondary amine synthesis. Retrieved from [Link]
-
ACS Green Chemistry Institute. (n.d.). Reductive Amination. Retrieved from [Link]
-
PubMed. (2007). pH-regulated formation of side products in the reductive amination approach for differential labeling of peptides in relative quantitative experiments. Retrieved from [Link]
-
Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reductive Amination. Retrieved from [Link]
-
Myers, A. (n.d.). C–N Bond-Forming Reactions: Reductive Amination. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Reductive Amination. Retrieved from [Link]
-
ResearchGate. (2018, March 21). Aldehyde not reacting in reductive amination reaction, thoughts?. Retrieved from [Link]
Sources
- 1. Reductive Amination: Definition, Examples, and Mechanism [chemistrylearner.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Reductive amination - Wikipedia [en.wikipedia.org]
- 5. m.youtube.com [m.youtube.com]
- 6. nbinno.com [nbinno.com]
- 7. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 8. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 9. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Technical Support Center: Purification of Basic Amine Compounds
Welcome to the technical support center for the purification of basic amine compounds. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating and purifying amines. The inherent basicity of these compounds presents unique obstacles, particularly in chromatographic separations. This resource provides in-depth, field-tested solutions in a troubleshooting-focused, question-and-answer format to help you overcome these common hurdles.
Frequently Asked Questions (FAQs): Core Chromatography Challenges
Q1: Why do my basic amine compounds show severe peak tailing or streaking on a standard silica gel TLC plate and column?
Answer: This is the most common issue when purifying basic amines. The root cause is a strong acid-base interaction between the basic amine (a Lewis base) and the acidic silanol groups (Si-OH) on the surface of the silica gel (a Brønsted acid).[1][2] The lone pair of electrons on the nitrogen atom of your amine interacts strongly with the protons of the silanol groups. This interaction is often strong enough to cause your compound to bind almost irreversibly, leading to:
-
Peak Tailing: A portion of the analyte is strongly retained, eluting slowly and creating an asymmetric, "tailed" peak.[2]
-
Streaking: The compound is spread across a wide range of retention factors (Rf) on a TLC plate.[3]
-
Poor Recovery: The compound may not elute from the column at all, resulting in significant yield loss.[1]
This strong interaction must be mitigated to achieve a successful separation.
Sources
N-Ethyl-2-(1-piperidyl)ethanamine stability under acidic and basic conditions
Technical Support Center: N-Ethyl-2-(1-piperidyl)ethanamine
A Guide to pH-Dependent Stability for Researchers and Drug Development Professionals
Welcome to the technical support guide for this compound. As Senior Application Scientists, we understand that ensuring the stability of your compound is critical for reproducible experimental results and the development of safe, effective pharmaceuticals.[1][2] This guide provides in-depth answers to frequently asked questions and troubleshooting advice regarding the stability of this compound under various acidic and basic conditions.
Section 1: Core Chemical Attributes & Stability Overview
Before delving into specific pH conditions, it's crucial to understand the structural features of this compound that govern its chemical behavior.
FAQ 1: What are the key structural features of this compound that influence its stability?
This compound possesses two key nitrogen-containing functional groups that are central to its reactivity and stability profile: a tertiary amine within the piperidine ring and a secondary amine in the N-ethyl ethylamine side chain. Both of these amine centers are basic due to the presence of a lone pair of electrons on the nitrogen atoms.
The electron-donating nature of the alkyl groups (the ethyl group and the carbon backbone) increases the electron density on the nitrogen atoms, making them susceptible to reactions with electrophiles and oxidizing agents.[3][4] The tertiary amine in the piperidine ring is particularly prone to oxidation.[5]
Caption: Key functional groups governing the stability of the molecule.
Section 2: Stability Profile in Acidic Environments
The behavior of this compound in acidic media is dominated by the protonation of its basic amine centers.
FAQ 2: How stable is this compound in acidic solutions (e.g., pH 1-4)?
Generally, this compound is expected to exhibit good stability in acidic conditions. The amine groups, being basic, will be protonated to form their corresponding ammonium salts (ethylaminium and piperidinium ions). This protonation sequesters the lone pair of electrons on the nitrogen atoms, making them significantly less susceptible to oxidative degradation.[6]
However, prolonged exposure to strong acids at elevated temperatures could potentially catalyze other, less common degradation pathways, although the molecule lacks highly labile groups like esters or amides that are prone to acid hydrolysis.[7]
Troubleshooting: "I'm observing peak tailing or loss of my compound when using an acidic mobile phase for HPLC. What's the issue?"
-
Analyte-Silanol Interactions: While protonation enhances stability in solution, the resulting positive charge on the molecule can lead to strong ionic interactions with deprotonated silanol groups (Si-O⁻) on the surface of standard silica-based C18 columns. This is a common cause of peak tailing and poor recovery.
-
Solution: Use a low-metal-content, end-capped column. Alternatively, add a competing amine (e.g., 0.1% triethylamine) to the mobile phase to block the active silanol sites.
-
-
Potential for N-Nitrosamine Formation: This is a critical consideration for drug development professionals. If your acidic solution contains residual nitrosating agents (e.g., nitrites from excipients or contamination), they can react with the secondary amine of this compound to form N-nitrosamine impurities.[8] These are classified as probable human carcinogens and require highly sensitive analytical methods for detection.[9]
-
Solution: Ensure all reagents and excipients are low in nitrite content. If risk is identified, a specific analytical method (e.g., LC-MS/MS) must be developed and validated for the detection and quantification of potential nitrosamine impurities.[10]
-
Section 3: Stability Profile in Neutral to Basic Environments
In neutral to basic conditions, the amine groups are deprotonated and exist as the free base, which significantly alters their reactivity.
FAQ 3: What are the primary degradation pathways for this compound under neutral or basic conditions (pH 7-12)?
Under neutral to basic conditions, the unprotonated nitrogen atoms, particularly the tertiary amine in the piperidine ring, are highly susceptible to oxidation.[5] The presence of atmospheric oxygen, trace metals, or oxidizing agents can initiate degradation.
Likely Degradation Pathways:
-
N-Oxidation: The tertiary amine can be oxidized to form the corresponding N-oxide, a common metabolic and degradation pathway for such compounds.
-
Ring-Opening: More aggressive oxidation can lead to the opening of the piperidine ring, resulting in a variety of degradation products.[5]
Caption: Potential pH-dependent stability and degradation pathways.
Troubleshooting: "My stock solution in a neutral buffer is showing new impurity peaks in the chromatogram over time. What should I do?"
This observation strongly suggests oxidative degradation.
-
Confirm Degradation: Use a stability-indicating method, preferably LC-MS, to confirm that the new peaks are indeed degradants and not artifacts.[2] An increase in impurity peak areas corresponding to a decrease in the main peak area confirms degradation.[5]
-
Mitigation Strategies:
-
Inert Atmosphere: Prepare and store solutions under an inert gas like nitrogen or argon to minimize exposure to oxygen.
-
Control Temperature: Store solutions at reduced temperatures (2-8°C or -20°C) to slow the rate of degradation.
-
Use Antioxidants: Consider the addition of an antioxidant to the formulation, but ensure it does not interfere with your experiment or analytical method.
-
pH Adjustment: If experimentally feasible, storing the compound in a slightly acidic buffer where it exists as the more stable protonated salt is recommended.
-
Section 4: Protocols for Stability Assessment
A forced degradation study is essential to understand the intrinsic stability of a molecule and to develop a stability-indicating analytical method.[11][12]
Protocol 1: Forced Degradation (Stress Testing) Workflow
This protocol outlines the conditions to intentionally degrade the sample to identify potential degradants.
Caption: Experimental workflow for a forced degradation study.
Step-by-Step Methodology:
-
Sample Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like a 50:50 mixture of acetonitrile and water.
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 N HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 N NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.
-
Thermal Degradation: Incubate an aliquot of the stock solution at 80°C for 48 hours.
-
Analysis:
-
Before injection, carefully neutralize the acid and base-stressed samples to a pH of ~7.
-
Analyze all stressed samples, along with an unstressed (T=0) control sample, using a stability-indicating HPLC or LC-MS method.[13]
-
Protocol 2: Recommended Starting Analytical Method (LC-MS)
A robust analytical method is required to separate the parent compound from any potential degradation products.
-
Instrument: HPLC or UPLC coupled to a Mass Spectrometer (e.g., Q-TOF or Triple Quadrupole).[9][10]
-
Column: C18 Reverse-Phase Column (e.g., Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start with a low percentage of B (e.g., 5%), ramp up to a high percentage (e.g., 95%) over several minutes to elute all components, then re-equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Detection (MS): Positive Electrospray Ionization (ESI+). Monitor for the parent mass [M+H]⁺ and potential degradation products (e.g., [M+16+H]⁺ for N-oxide).
Section 5: Summary of Stability Data
This table summarizes the expected stability profile based on the chemical principles discussed. Actual degradation percentages will depend on specific experimental conditions (temperature, time, concentration).
| Stress Condition | Reagent/Parameter | Expected Stability of this compound | Likely Degradation Products |
| Acid Hydrolysis | 0.1 N HCl, 60°C | High | Minimal degradation expected. |
| Base Hydrolysis | 0.1 N NaOH, 60°C | Moderate to Low | N-Oxide, Ring-Opened Products. |
| Oxidation | 3% H₂O₂, RT | Low | N-Oxide, Ring-Opened Products. |
| Thermal | 80°C | High (in solid state) , Moderate (in solution) | Dependent on solvent and presence of oxygen. |
| Photolytic | UV/Visible Light | Requires Evaluation | Potential for photolytic degradation, often through radical mechanisms.[5] |
References
- Degradation pathways of 1-Piperidinepentanoic acid and prevention. Benchchem.
- Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers.
- pH for Stability Testing and Analysis. Hudson Robotics.
- Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin and piperine by RP-UFLC method.
- Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method. PubMed.
- Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals.
- Influence of pH on the Stability of Pharmaceutical Compounds in Japan.
- The Significance of Acid/Base Properties in Drug Discovery. PubMed Central (PMC)
- Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. PubMed Central (PMC)
- Stability indicating HPLC method for the quantification of ubidecarenone and piperine simultaneously in tablet formulations. International Journal of Pharmaceutical Research.
- Stability. Enamine.
- Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals. MDPI.
- What is the basicity order of ethyl amine methyl amine and propyl amine?. Quora.
- Which is more basic N, N-diethylethanamine or N-ethylethanamine?. Quora.
Sources
- 1. hudsonlabautomation.com [hudsonlabautomation.com]
- 2. Stability - Enamine [enamine.net]
- 3. quora.com [quora.com]
- 4. quora.com [quora.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. The Significance of Acid/Base Properties in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ViewArticleDetail [ijpronline.com]
Technical Support Center: Mass Spectrum Analysis of N-ethyl-2-(piperidin-1-yl)ethan-1-amine
Welcome to the technical support resource for researchers and drug development professionals. This guide provides in-depth analysis, frequently asked questions (FAQs), and troubleshooting advice for interpreting the mass spectrum of N-ethyl-2-(piperidin-1-yl)ethan-1-amine . As Senior Application Scientists, we aim to blend foundational scientific principles with practical, field-tested insights to resolve common challenges encountered during mass spectrometry experiments.
Quick Reference: Key Spectral Data
For rapid identification and confirmation, the following table summarizes the essential mass spectral information for N-ethyl-2-(piperidin-1-yl)ethan-1-amine.
| Property | Value | Notes |
| Molecular Formula | C₉H₂₀N₂ | |
| Molecular Weight | 156.27 g/mol | Use for theoretical calculations. |
| Nominal Mass | 156 u | The integer mass of the most abundant isotopes. |
| Expected Molecular Ion (M⁺) | m/z 156 | Often weak or absent in Electron Ionization (EI) due to instability. |
| Expected Protonated Molecule [M+H]⁺ | m/z 157 | Expected dominant ion in soft ionization techniques like ESI.[1][2] |
| Predicted Base Peak (EI) | m/z 98 | Corresponds to the highly stable 1-methylenepiperidin-1-ium cation. |
| Other Key Fragment Ions (EI) | m/z 58, 84, 44 | Resulting from alternative alpha-cleavages and ring fragmentation. |
Troubleshooting and Interpretation FAQs
This section addresses common questions and issues that arise during the analysis of N-ethyl-2-(piperidin-1-yl)ethan-1-amine's mass spectrum, providing explanations grounded in established fragmentation mechanisms.
Q1: My spectrum shows a very weak or non-existent peak at m/z 156. Did my analysis fail?
A: Not at all. This is a common and expected observation for aliphatic amines when using Electron Ionization (EI).
Causality: The molecular ion (M⁺) of compounds containing nitrogen, especially aliphatic amines, is often energetically unstable.[3][4] The 70 eV of energy used in a standard EI source is significantly higher than the molecule's ionization energy, leading to rapid fragmentation.[5][6][7] The M⁺ radical cation often breaks apart into more stable fragment ions in less than the 10⁻⁵ seconds it takes to travel from the ionization source to the detector.[5] Therefore, the absence of a strong molecular ion peak is not an indicator of a failed experiment but rather a characteristic feature of the molecule's structure.
Q2: The most intense peak (base peak) in my spectrum is at m/z 98. What is this fragment and why is it so dominant?
A: The base peak at m/z 98 is the most characteristic signal for this molecule under EI conditions. It is formed through a highly favorable fragmentation pathway known as alpha-cleavage .
Mechanism Insight: The term "alpha-cleavage" refers to the breaking of a carbon-carbon bond adjacent to the heteroatom (in this case, nitrogen).[1] The process is so favorable because it results in the formation of a resonance-stabilized iminium cation, where the positive charge is delocalized between the nitrogen and the carbon atom.[4][8]
For N-ethyl-2-(piperidin-1-yl)ethan-1-amine, the most favorable alpha-cleavage occurs at the bond between the piperidine ring and the ethylamine side chain. This expels a neutral radical and forms the exceptionally stable 1-methylenepiperidin-1-ium cation.
Caption: Secondary fragmentation pathway leading to the m/z 58 ion.
The relative abundance of the m/z 98 and m/z 58 peaks gives insight into the relative stability of the resulting cations and the kinetics of the fragmentation process.
Q4: My spectrum contains a cluster of smaller peaks, specifically around m/z 84, 70, and 44. How should I interpret these?
A: These smaller fragments provide complementary structural information and arise from logical secondary fragmentation events.
-
m/z 84: This ion, [C₅H₁₀N]⁺, typically represents the piperidine ring itself after losing the entire side chain via cleavage of the N-C bond. While less favorable than alpha-cleavage, it is a common pathway.
-
m/z 70, 56, 42: These ions are characteristic of piperidine ring fission. [1]The cyclic structure can open after initial ionization and subsequently break down into smaller, stable alkenyl fragments.
-
m/z 44: This fragment, [CH₂CH=NH₂]⁺ or [C₂H₆N]⁺, can be formed by alpha-cleavage at the primary amine nitrogen, with loss of the piperidinylethyl radical.
Q5: What should I expect if I use a "soft" ionization technique like Electrospray Ionization (ESI)?
A: If you switch from a "hard" ionization technique like EI to a "soft" one like ESI, you should expect a dramatically different spectrum.
Expected ESI Spectrum: Soft ionization methods impart much less energy onto the analyte molecule. [6][9]Consequently, fragmentation is minimal. Instead of a complex fragmentation pattern, the spectrum will be dominated by the protonated molecule, [M+H]⁺ . For your compound, this will appear at m/z 157 (156 + 1). This technique is superior for confirming the molecular weight of the parent compound. To obtain structural information using ESI, you would need to perform tandem mass spectrometry (MS/MS), where the [M+H]⁺ ion is isolated and then fragmented in the mass spectrometer to reveal its structure. [2][10]
Standard Protocol: GC-MS Analysis
This section provides a validated starting point for analyzing N-ethyl-2-(piperidin-1-yl)ethan-1-amine. Parameters should be optimized for your specific instrumentation.
1. Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the analyte in methanol or dichloromethane.
-
Perform a serial dilution to a final concentration of 1-10 µg/mL. High concentrations can lead to source contamination and spectral distortion.
2. Gas Chromatography (GC) Method:
-
Column: Agilent DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Inlet: Split/Splitless, operated in split mode (e.g., 20:1 split ratio).
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250 °C.
-
Carrier Gas: Helium, constant flow rate of 1.0 mL/min.
-
Oven Program:
-
Initial Temperature: 60 °C, hold for 1 minute.
-
Ramp: 15 °C/min to 280 °C.
-
Final Hold: Hold at 280 °C for 5 minutes.
-
3. Mass Spectrometry (MS) Method:
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Scan Range: m/z 40 - 250.
-
Solvent Delay: 3 minutes (to prevent filament damage from the solvent).
References
- Benchchem. Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Derivatives.
- Pivatto, M., et al. Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. SciELO.
- Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. (2023-08-29).
- Clark, J. Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide.
- University of Arizona. Interpretation of mass spectra.
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 33944, N-(2-Aminoethyl)piperidine. Available from: [Link]
- de Souza, M. V. N., et al. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed. (2018-08-15).
-
Chemistry LibreTexts. 2.7 Mass Spectrometry of Some Common Functional Groups. (2023-02-11). Available from: [Link]
- Chad's Prep. 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. (2018-09-20).
- Michigan State University Department of Chemistry. Mass Spectrometry.
- University of California, Davis. Mass Spectrometry - Ionization Methods.
-
Chemistry LibreTexts. 3.1: Electron Ionization. (2022-07-03). Available from: [Link]
- University of California, Los Angeles. Mass Spectrometry - Ionization Methods.
Sources
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Validation & Comparative
Unambiguous Structural Confirmation of N-Ethyl-2-(1-piperidyl)ethanamine: A Comprehensive 2D NMR-Based Guide
For researchers, scientists, and drug development professionals, the unequivocal confirmation of a molecule's structure is a cornerstone of chemical synthesis and analysis. Trivial errors in structural assignment can lead to the misinterpretation of biological activity, flawed structure-activity relationships (SAR), and ultimately, the failure of research programs. While 1D NMR (¹H and ¹³C) provides a foundational overview of a molecule's composition, complex spin systems and signal overlap can often preclude a definitive structural assignment. This guide provides an in-depth, experimentally supported protocol for the unambiguous structural elucidation of N-Ethyl-2-(1-piperidyl)ethanamine using a suite of 2D NMR techniques. We will demonstrate how Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) experiments, when used in concert, provide a self-validating system for structural confirmation that is superior to 1D methods alone.
The Challenge with 1D NMR: A Case for 2D Correlation
This compound (C₉H₂₀N₂) presents a structure with multiple aliphatic regions.[1] While a 1D ¹H NMR spectrum would show distinct signals for the ethyl and piperidyl protons, significant signal overlap, particularly within the piperidyl ring, can make precise assignment challenging. Similarly, a 1D ¹³C NMR spectrum would confirm the number of unique carbon environments but would not reveal the connectivity between them. 2D NMR spectroscopy overcomes these limitations by spreading the spectral information across two frequency axes, revealing correlations between nuclei that establish the molecular framework.[2]
Experimental Workflow: A Step-by-Step Approach to Structural Verification
The following protocol outlines the systematic acquisition of 2D NMR data for the structural confirmation of this compound. This workflow is designed to be a self-validating process, where the data from each experiment builds upon and corroborates the information from the previous one.
Figure 1: A comprehensive workflow for the 2D NMR-based structural elucidation of this compound.
Experimental Protocol
-
Sample Preparation: Dissolve 15 mg of synthesized this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃). Ensure the sample is free of undissolved material.[3]
-
1D Spectra Acquisition:
-
Acquire a standard ¹H NMR spectrum to identify the chemical shifts and multiplicities of all proton signals.
-
Acquire a standard ¹³C NMR spectrum (proton-decoupled) to identify the chemical shifts of all carbon signals.
-
-
¹H-¹H COSY Acquisition:
-
¹H-¹³C HSQC Acquisition:
-
¹H-¹³C HMBC Acquisition:
-
Execute a Heteronuclear Multiple Bond Correlation (HMBC) experiment to observe correlations between protons and carbons over two to three bonds.[3][5] This is the key experiment for connecting the distinct molecular fragments (the ethyl and piperidyl groups) and confirming the overall molecular structure.
-
Data Interpretation: Assembling the Molecular Puzzle
Based on the known structure of this compound, the following tables summarize the expected correlations in the 2D NMR spectra.
Table 1: Predicted ¹H and ¹³C Chemical Shifts and HSQC Correlations
| Atom Number | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | HSQC Correlation |
| 1 | 1.10 (t) | 15.4 | Yes |
| 2 | 2.65 (q) | 49.3 | Yes |
| 4 | 2.70 (t) | 52.1 | Yes |
| 5 | 2.50 (t) | 57.0 | Yes |
| 6, 10 | 2.40 (t) | 54.7 | Yes |
| 7, 9 | 1.60 (m) | 26.0 | Yes |
| 8 | 1.45 (m) | 24.4 | Yes |
Note: Chemical shifts are predictive and may vary based on experimental conditions.
Table 2: Key Predicted COSY Correlations
| Proton(s) | Correlating Proton(s) | Interpretation |
| H1 | H2 | Confirms the ethyl group fragment (CH₃-CH₂). |
| H4 | H5 | Establishes the ethylene bridge connectivity. |
| H6, H10 | H7, H9 | Shows coupling within the piperidyl ring. |
| H7, H9 | H8 | Further confirms the piperidyl spin system. |
Table 3: Crucial Predicted HMBC Correlations
| Proton(s) | Correlating Carbon(s) | Interpretation |
| H1 (CH₃) | C2 | Confirms the C1-C2 bond. |
| H2 (-CH₂-) | C1, C4 | Links the ethyl group to the ethylene bridge. |
| H4 (-CH₂-) | C2, C5, C6, C10 | Crucially connects the ethylamine fragment to the piperidyl ring. |
| H5 (-CH₂-) | C4, C6, C10 | Confirms the attachment point on the piperidyl nitrogen. |
| H6, H10 (-CH₂-) | C5, C7, C9, C8 | Establishes long-range connectivity within the piperidyl ring. |
Visualizing the Connections: The Power of HMBC
The HMBC experiment provides the definitive evidence for the connectivity between the N-ethyl and the 2-(1-piperidyl)ethane fragments. The following diagram illustrates the key long-range correlations that unambiguously establish the structure.
Figure 2: Key HMBC correlations confirming the connectivity in this compound.
The observation of a correlation between the protons on C4 and the carbon C2, as well as the protons on C2 and the carbon C4, firmly establishes the ethylamine backbone. Most critically, the correlations from the protons on C4 and C5 to the carbons of the piperidyl ring (C6 and C10) provide undeniable proof of the linkage between the two fragments through the piperidyl nitrogen.
Comparison with Alternative Methods
| Method | Advantages | Disadvantages |
| 1D NMR Only | Quick to acquire. | Ambiguity in signal assignment, especially in aliphatic regions. No direct evidence of connectivity between fragments. |
| Mass Spectrometry | Provides accurate mass and fragmentation patterns. | Does not provide information on the specific arrangement of atoms (isomerism). |
| 2D NMR (COSY, HSQC, HMBC) | Provides unambiguous evidence of atom-to-atom connectivity.[4][5] Resolves signal overlap.[2] Offers a self-validating dataset. | Longer acquisition times compared to 1D NMR. Requires a higher level of expertise for interpretation. |
Conclusion
While 1D NMR and mass spectrometry are indispensable tools in chemical analysis, they fall short of providing the unequivocal structural proof required in regulated environments and for the confident progression of research. The systematic application of 2D NMR techniques, specifically COSY, HSQC, and HMBC, offers a robust and self-validating methodology for the complete and unambiguous structural elucidation of molecules like this compound. The cross-verification of proton-proton, proton-carbon (one-bond), and proton-carbon (long-range) correlations creates a comprehensive and undeniable map of the molecular structure, ensuring the integrity and accuracy of the scientific endeavor.
References
-
Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma. [Link]
-
SDSU NMR Facility. Common 2D (COSY, HSQC, HMBC). San Diego State University. [Link]
-
Wikipedia. (2023, November 29). Two-dimensional nuclear magnetic resonance spectroscopy. [Link]
-
Columbia University NMR Core Facility. HSQC and HMBC. Columbia University. [Link]
Sources
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- 2. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 3. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 4. emerypharma.com [emerypharma.com]
- 5. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
A Comparative Guide to the Synthetic Routes for N-substituted 2-(1-piperidyl)ethanamines
For Researchers, Scientists, and Drug Development Professionals
The N-substituted 2-(1-piperidyl)ethanamine scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous pharmacologically active compounds. The nature of the N-substituent is a critical determinant of biological activity, making the efficient and versatile synthesis of a diverse range of these derivatives a key objective in drug discovery. This guide provides an in-depth, objective comparison of the primary synthetic routes to this important class of molecules, offering experimental insights and data to inform your synthetic strategy.
Introduction to Synthetic Strategies
The synthesis of N-substituted 2-(1-piperidyl)ethanamines can be broadly approached through three primary strategies, each with its own set of advantages and limitations:
-
Reductive Amination: A robust and widely used method involving the reaction of an aldehyde or ketone with a primary amine to form an imine, which is subsequently reduced to the target secondary amine.
-
N-Alkylation: A classical approach based on the nucleophilic substitution reaction between an amine and an alkylating agent.
-
Buchwald-Hartwig Amination: A powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, particularly for the synthesis of N-aryl derivatives.
This guide will delve into the mechanistic underpinnings, experimental considerations, and comparative performance of these routes.
Route 1: Reductive Amination
Reductive amination is a cornerstone of amine synthesis due to its high efficiency and broad substrate scope. This method can be conceptualized in two ways for the synthesis of the target scaffold: either by reacting 2-(1-piperidyl)ethanamine with an aldehyde/ketone or by reacting a primary amine with a 2-(1-piperidyl)acetaldehyde derivative. The latter is often more versatile for creating a library of N-substituted compounds.
Mechanistic Rationale
The reaction proceeds in two main steps, often performed in a single pot. First, the primary amine reacts with the aldehyde to form a hemiaminal intermediate, which then dehydrates to form an imine. In the second step, a reducing agent, added to the reaction mixture, selectively reduces the imine to the desired secondary amine.[1]
Causality of Experimental Choices:
-
Reducing Agent: The choice of reducing agent is critical. Mild reducing agents like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN) are often preferred because they are selective for the imine over the starting aldehyde and can be used in one-pot procedures.[2] More reactive reagents like sodium borohydride (NaBH₄) can also be used, sometimes in a two-step process where the imine is formed first.[2] Catalytic hydrogenation over palladium on carbon (Pd/C) is another effective, clean method.[3]
-
Solvent and pH: The reaction is typically carried out in solvents like methanol, ethanol, or dichloromethane. The formation of the imine is often favored under slightly acidic conditions, which can be achieved by the addition of a catalytic amount of acetic acid.
Visualization of the Workflow
Caption: Reductive amination pathway for N-substituted 2-(1-piperidyl)ethanamines.
Route 2: N-Alkylation of 2-(1-piperidyl)ethanamine
This classical method involves the direct formation of the C-N bond through a nucleophilic substitution reaction. It is a straightforward approach, particularly for synthesizing N-alkyl and N-benzyl derivatives.
Mechanistic Rationale
The lone pair of electrons on the primary nitrogen of 2-(1-piperidyl)ethanamine acts as a nucleophile, attacking an electrophilic carbon atom of an alkylating agent (e.g., an alkyl halide or benzyl halide). A base is typically required to neutralize the acidic proton generated during the reaction, driving the equilibrium towards the product.
Causality of Experimental Choices:
-
Alkylating Agent: Alkyl bromides and iodides are generally more reactive than chlorides. Benzyl halides are particularly good substrates due to the stability of the transition state.
-
Base: A non-nucleophilic base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N), is used to prevent competition with the amine nucleophile.
-
Solvent: Polar aprotic solvents like acetonitrile (MeCN) or dimethylformamide (DMF) are commonly used to dissolve the reactants and facilitate the SN2 reaction.
A significant drawback of this method is the potential for over-alkylation, leading to the formation of tertiary amines and quaternary ammonium salts. This can often be mitigated by using a large excess of the primary amine.
Visualization of the Workflow
Caption: N-Alkylation pathway for N-substituted 2-(1-piperidyl)ethanamines.
Route 3: Buchwald-Hartwig Amination
For the synthesis of N-aryl derivatives, the Buchwald-Hartwig amination has emerged as a highly effective and versatile method. This palladium-catalyzed cross-coupling reaction allows for the formation of C-N bonds under relatively mild conditions and with excellent functional group tolerance.[4]
Mechanistic Rationale
The catalytic cycle involves the oxidative addition of an aryl halide to a palladium(0) complex, followed by coordination of the amine and subsequent deprotonation by a base to form a palladium-amido complex. Reductive elimination from this complex yields the desired N-aryl amine and regenerates the palladium(0) catalyst.
Causality of Experimental Choices:
-
Palladium Catalyst and Ligand: The choice of ligand is crucial for the success of the reaction. Bulky, electron-rich phosphine ligands, such as Xantphos, are commonly employed to promote both the oxidative addition and reductive elimination steps.[4]
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is typically required to facilitate the deprotonation of the amine.[4]
-
Solvent: Anhydrous, non-polar solvents such as toluene or dioxane are generally used.
Visualization of the Workflow
Caption: Buchwald-Hartwig amination for N-aryl-2-(1-piperidyl)ethanamines.
Comparative Analysis of Synthetic Routes
The choice of synthetic route depends on several factors, including the desired substituent (alkyl vs. aryl), scalability, cost, and desired purity.
| Method | Target Substituent | Typical Yields | Advantages | Disadvantages |
| Reductive Amination | Alkyl, Benzyl, Aryl | 60-96%[3] | High selectivity for mono-alkylation, one-pot procedures are common, broad substrate scope.[1] | Requires a stoichiometric reducing agent or catalytic hydrogenation setup. |
| N-Alkylation | Alkyl, Benzyl | ~60%[5] | Simple, straightforward procedure. | Prone to over-alkylation, may require a large excess of the starting amine. |
| Buchwald-Hartwig Amination | Aryl | 27-82%[4] | Excellent for N-aryl bond formation, high functional group tolerance. | Requires an expensive palladium catalyst and specialized ligands, sensitive to air and moisture. |
Detailed Experimental Protocols
Protocol 1: Reductive Amination for N-Benzyl-2-(1-piperidyl)ethanamine (Representative)
This protocol is adapted from a general procedure for the reductive amination of aldehydes with anilines.[2]
Materials:
-
2-(1-piperidyl)acetaldehyde (1.0 mmol)
-
Benzylamine (1.0 mmol)
-
Sodium borohydride (NaBH₄) (1.5 mmol)
-
Cerium(III) chloride heptahydrate (CeCl₃·7H₂O) (0.1 mmol)
-
Ethanol (10 mL)
Procedure:
-
To a solution of 2-(1-piperidyl)acetaldehyde (1.0 mmol) and benzylamine (1.0 mmol) in ethanol (10 mL), add CeCl₃·7H₂O (0.1 mmol).
-
Stir the mixture at room temperature for 30 minutes to facilitate imine formation.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add sodium borohydride (1.5 mmol) portion-wise over 10 minutes.
-
Allow the reaction to warm to room temperature and stir for an additional 4 hours.
-
Quench the reaction by the slow addition of water (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford N-benzyl-2-(1-piperidyl)ethanamine.
Protocol 2: N-Alkylation for N-(2-phenylethyl)-2-(1-piperidyl)ethanamine (Representative)
This protocol is based on the synthesis of related N-substituted ethylenediamines.[5]
Materials:
-
2-(1-piperidyl)ethanamine (1.0 mmol)
-
(2-Bromoethyl)benzene (1.0 mmol)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Acetonitrile (15 mL)
Procedure:
-
To a solution of 2-(1-piperidyl)ethanamine (1.0 mmol) in acetonitrile (15 mL), add potassium carbonate (2.0 mmol) and (2-bromoethyl)benzene (1.0 mmol).
-
Heat the reaction mixture to reflux and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane (20 mL) and wash with water (2 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield N-(2-phenylethyl)-2-(1-piperidyl)ethanamine.
Conclusion
The synthesis of N-substituted 2-(1-piperidyl)ethanamines can be effectively achieved through several robust synthetic methodologies. Reductive amination offers a versatile and high-yielding approach for a wide range of substituents. N-alkylation provides a simpler, more direct route for alkyl and benzyl derivatives, though it may require optimization to control for over-alkylation. For the synthesis of N-aryl analogues, the Buchwald-Hartwig amination stands out as a powerful, albeit more resource-intensive, option. The selection of the optimal synthetic route will ultimately be guided by the specific target molecule, available resources, and desired scale of the synthesis.
References
- Matassini, C., Clemente, F., & Franci, F. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES.
-
Yao, R. S., Jiang, L. E., Wu, S. H., Deng, S. S., & Yang, Y. (n.d.). Synthesis and Characterization of N-Substitutional Ethylenediamine Derivatives. Asian Journal of Chemistry. Retrieved from [Link]
-
(2023). Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines. Organic & Biomolecular Chemistry. Retrieved from [Link]
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A General and Convenient Synthesis of N-Aryl Piperazines. (n.d.). ResearchGate. Retrieved from [Link]
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El-Deeb, I. M., Ryu, J. C., & Lee, S. H. (2008). Synthesis of new N-arylpyrimidin-2-amine derivatives using a palladium catalyst. Molecules (Basel, Switzerland), 13(4), 818–830. Retrieved from [Link]
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One-pot reductive amination of araldehydes by aniline using borohydride with CeCl3·7H2O as catalyst. (n.d.). ResearchGate. Retrieved from [Link]
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Synthetic route to N,N'-bis(salicylidene)ethylenediamine (denoted ligand). (n.d.). ResearchGate. Retrieved from [Link]
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PubChem. (n.d.). N-(2-Aminoethyl)piperidine. Retrieved from [Link]
- Endicott, J. A., et al. (2014). Structure-Based Design and Synthesis of Potent, Ethylenediamine-Based, Mammalian Farnesyltransferase Inhibitors as Anticancer Agents. Journal of medicinal chemistry, 57(6), 2411-2428.
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Silylium Ion-Catalyzed α-Arylation of Carboxylic Acids, Amides, and Esters: Efficient Synthesis of Anesthetic and Anti- inflamm. (n.d.). ChemRxiv. Retrieved from [Link]
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Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. (n.d.). Retrieved from [Link]
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Reaction of Lithioamines with Alkyl Halides: A Convenient Direct Synthesis of N-Alkylaminopyridines. (n.d.). ResearchGate. Retrieved from [Link]
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Solvent Effect in One-Pot Reductive Amination of Acetaldehyde with.... (n.d.). ResearchGate. Retrieved from [Link]
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Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie. Retrieved from [Link]
- Preparation of N-alkyl-arylamines. (n.d.). Google Patents.
- Patil, S. P., et al. (2017). RECENT SYNTHESIS AND APPLICATIONS OF N- ARYL AMINES: A MINI REVIEW. World Journal of Pharmaceutical and Medical Research.
- Ananikov, V. P., et al. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Molecules, 28(4), 1888.
- (2024). Design, Synthesis, and Biological Evaluation of Novel Acetylcholinesterase and β-Secretase 1 Inhibitors. Molecules, 29(12), 2909.
-
Design, synthesis, and preliminary bioactivity evaluation of N-benzylpyrimidin-2-amine derivatives as novel histone deacetylase inhibitor. (n.d.). PubMed. Retrieved from [Link]
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Synthesis of 1-Benzyl-4-[2-(5-phenyl-1,3,4-thiadiazole-2-yl)aminoethyl]piperidine as Potential Alzheimer's Disease Modifying Age. (n.d.). Retrieved from [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of N-Ethyl-2-(1-piperidyl)ethanamine
For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of chemical reagents are paramount to protecting laboratory personnel and the environment. This guide provides a detailed, step-by-step protocol for the safe disposal of N-Ethyl-2-(1-piperidyl)ethanamine, grounded in established safety principles and regulatory frameworks.
Hazard Assessment and Regulatory Profile
Based on the toxicological data of analogous chemical structures, this compound should be treated as a hazardous waste. The primary hazards are likely to be flammability and corrosivity. In accordance with the U.S. Environmental Protection Agency (EPA) regulations under the Resource Conservation and Recovery Act (RCRA), this compound would likely be classified under the following characteristic waste codes.[2][3][4]
| Hazardous Characteristic | EPA Waste Code | Description | Regulatory Citation |
| Ignitability | D001 | A liquid with a flash point less than 60°C (140°F).[4] | 40 CFR § 261.21 |
| Corrosivity | D002 | An aqueous solution with a pH ≤ 2 or ≥ 12.5, or a liquid that corrodes steel at a rate greater than 6.35 mm per year.[3][5] | 40 CFR § 261.22 |
It is the responsibility of the waste generator to make a definitive hazardous waste determination.[6] Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with local, state, and federal regulations.
Disposal Workflow for this compound
The following diagram outlines the decision-making process and procedural steps for the safe disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound.
Detailed Step-by-Step Disposal Protocol
This protocol provides a direct, procedural guide for laboratory personnel.
Part 1: Personal Protective Equipment (PPE) and Safety Precautions
The causality behind PPE selection is to create a barrier against the potential corrosive and flammable nature of the chemical, preventing skin/eye contact and inhalation of vapors.
-
Eye Protection : Wear chemical safety goggles that provide a complete seal around the eyes.[7]
-
Hand Protection : Use chemically resistant gloves (e.g., nitrile or neoprene). Inspect gloves for any signs of degradation or puncture before use.
-
Body Protection : A standard laboratory coat should be worn. For larger quantities or in case of a spill, a chemically resistant apron is recommended.
-
Ventilation : Always handle this chemical in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation of potentially harmful vapors.[8]
-
Ignition Sources : Due to the presumed flammability, ensure there are no open flames, hot surfaces, or sources of sparks in the immediate vicinity during handling and transfer.[9]
Part 2: Waste Collection and Containerization
The integrity of the disposal process begins with proper collection and containment. The choice of container and labeling are critical for preventing leaks and ensuring clear communication of hazards.
-
Container Selection :
-
Use a designated hazardous waste container that is chemically compatible with amines and flammable liquids. High-density polyethylene (HDPE) containers are generally suitable for corrosive materials.[10]
-
Ensure the container has a secure, leak-proof screw-top cap.
-
Never use metal containers, as corrosive amines can react with and degrade them.
-
-
Waste Segregation :
-
Labeling :
-
Clearly label the waste container with the words "Hazardous Waste."
-
List the full chemical name: "this compound." If other compatible chemicals are added, their names must also be listed.
-
Indicate the relevant hazards: "Flammable" and "Corrosive."
-
Keep a running log of the quantities added to the container.
-
Part 3: Accumulation and Storage
Proper storage in the laboratory is a key regulatory requirement and safety measure.
-
Satellite Accumulation Area (SAA) : Store the sealed waste container in a designated SAA. This area must be at or near the point of generation and under the control of the laboratory personnel.
-
Secondary Containment : Place the waste container in a secondary containment bin or tray that can hold the entire volume of the container in case of a leak.
-
Storage Conditions : Keep the container in a cool, dry, and well-ventilated location, away from direct sunlight and heat sources.[9]
-
Container Management : Keep the waste container closed at all times except when adding waste.[8]
Part 4: Final Disposal
Final disposal must be handled by trained professionals in accordance with institutional and regulatory procedures.
-
Requesting Pickup : Once the waste container is full, or if the chemical is no longer needed, contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.
-
Do Not Dispose via Sink or Trash : Under no circumstances should this compound or its containers be disposed of down the drain or in the regular trash.[11] This can cause damage to plumbing, harm aquatic life, and is a violation of environmental regulations.
-
Empty Container Disposal : A container that has held this chemical must be treated as hazardous waste unless it has been triple-rinsed with a suitable solvent. The rinsate from this cleaning process must be collected and disposed of as hazardous waste.
Spill Response Procedures
In the event of a spill, immediate and correct action is critical.
-
Alert Personnel : Immediately alert others in the vicinity.
-
Evacuate : If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
Control Ignition Sources : If safe to do so, remove any potential sources of ignition.
-
Containment : For small spills, contain the liquid using an inert absorbent material such as vermiculite, sand, or a commercial spill kit designed for solvents and corrosive liquids.[12] Do not use combustible materials like paper towels to absorb the bulk of a flammable liquid spill.
-
Cleanup : Wearing appropriate PPE, carefully collect the absorbent material using spark-proof tools and place it in a labeled hazardous waste container.
-
Decontamination : Clean the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.
-
Reporting : Report the spill to your laboratory supervisor and EHS department, regardless of the size.
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, upholding their commitment to a safe and environmentally responsible research environment.
References
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Loba Chemie. (2016). N-ETHYL PIPERAZINE FOR SYNTHESIS MSDS. Retrieved from [Link]
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EPA. Waste Code - RCRAInfo. Retrieved from [Link]
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EPA. (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
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Lion Technology. (2021). RCRA Corrosive Hazardous Waste Criteria Won't Change. Retrieved from [Link]
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EPA. EPA HAZARDOUS WASTE CODES. Retrieved from [Link]
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MLI Environmental. (2023). Hazardous Waste Materials Guide: Corrosive Liquids. Retrieved from [Link]
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Environmental Safety, Sustainability and Risk - ESSR. EPA Hazardous Waste Codes. Retrieved from [Link]
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Loba Chemie. (2016). N-ETHYL PIPERAZINE FOR SYNTHESIS MSDS. Retrieved from [Link]
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Pharmaguideline. Definition, Classification, Physical, Chemical and Therapeutic Incompatibilities with Examples. Retrieved from [Link]
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suweb.site. EPA HAZARDOUS WASTE CODES. Retrieved from [Link]
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PubChem. N-(2-Aminoethyl)piperidine. Retrieved from [Link]
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EPA. (2025). Resource Conservation and Recovery Act (RCRA) Overview. Retrieved from [Link]
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UGA Environmental Safety Division. EPA Hazardous Waste Codes. Retrieved from [Link]
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Cheméo. Chemical Properties of 1,2-Ethanediamine, N-ethyl- (CAS 110-72-5). Retrieved from [Link]
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ACTenviro. (2025). EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification. Retrieved from [Link]
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- 3. RCRA Corrosive Hazardous Waste Criteria Won't Change | Lion Technology [lion.com]
- 4. actenviro.com [actenviro.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
